molecular formula C10H16ClN3O B7841187 C10H16ClN3O

C10H16ClN3O

Cat. No. B7841187
M. Wt: 229.71 g/mol
InChI Key: MWMQBDCOPJCVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C10H16ClN3O is a useful research compound. Its molecular formula is this compound and its molecular weight is 229.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Astrophysical Significance : The research on the C13(α,n)O16 reaction, related to the compound C10H16ClN3O, provides insights into astrophysical processes. The study by Dufour & Descouvemont (2005) in "Physical Review C" presents a microscopic two-cluster model to understand this reaction, highlighting its significance in stellar environments (Dufour & Descouvemont, 2005).

  • Catalytic Behavior in Polymerization : Zhang et al. (2016) in "Inorganic Chemistry Frontiers" discuss sodium 2-arylimino-8-quinolates, related to this compound, showing their effectiveness in the ring-opening polymerization (ROP) of rac-lactide. This study emphasizes the potential of these compounds in polymer science and their catalytic behavior (Zhang et al., 2016).

  • Advancements in C1 Chemistry : The role of zeolites in catalytic transformation of C1 molecules, which include derivatives of compounds like this compound, is explored by Zhang, Yu, & Corma (2020) in "Advanced Materials". This research highlights the application of zeolite-based catalysts in C1 chemistry, underscoring their efficiency in producing hydrocarbons and oxygenates from C1 molecules (Zhang, Yu, & Corma, 2020).

  • Environmental Implications : The research on α-Pinene, a compound similar to this compound, conducted by Berndt et al. (2018) in "Environmental Science & Technology", investigates its oxidation products and their contribution to secondary organic aerosol (SOA) formation. This study provides insights into atmospheric chemistry and environmental implications of such organic compounds (Berndt et al., 2018).

  • Hydrogen Storage Potential : Türker's (2003) study in the "International Journal of Hydrogen Energy" discusses the hydrogen storage capabilities of C116, a compound related to this compound. This research explores the potential of such compounds in storing hydrogen, which is crucial for energy applications (Türker, 2003).

  • Non-Thermal Plasma (NTP) Catalysis : Chen et al. (2020) in the "Chinese Journal of Chemical Engineering" focus on the application of non-thermal plasma catalysis in C1 chemistry, involving molecules like this compound. Their study underlines the benefits of NTP catalysis in transforming C1 molecules, offering energy efficiency and mild reaction conditions (Chen et al., 2020).

  • Metal-Organic Framework-Based Catalysts : The study by Cui, Zhang, Hu, & Bu (2019) in "Coordination Chemistry Reviews" investigates MOF-based heterogeneous catalysts for converting C1 compounds, including derivatives of this compound. This research provides insights into the reactivity, mechanism, and design of catalysts for transforming such compounds into valuable chemicals (Cui, Zhang, Hu, & Bu, 2019).

properties

IUPAC Name

N-(3-aminophenyl)-2-(dimethylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;/h3-6H,7,11H2,1-2H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMQBDCOPJCVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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